

CAS number and chemical identifiers for 1-(2-Methylnicotinoyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Cat. No.: B563422

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An In-depth Technical Guide to 1-(2-Methylnicotinoyl)pyrrolidin-2-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers, synthetic pathways, and available data for the compound **1-(2-Methylnicotinoyl)pyrrolidin-2-one**. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this molecule. This suggests that **1-(2-Methylnicotinoyl)pyrrolidin-2-one** may be a novel compound or not widely documented in public-facing scientific literature.

This guide provides information on its constituent precursors, a proposed synthetic methodology, and data for structurally related compounds to serve as a reference for researchers.

Chemical Identity of Precursors

The target compound is an amide formed from 2-methylnicotinic acid and pyrrolidin-2-one. The chemical identifiers for these precursors are well-established.

Table 1: Chemical Identifiers for Precursors

Identifier	2-Methylnicotinic Acid	Pyrrolidin-2-one
CAS Number	3222-56-8[1][2][3][4][5]	616-45-5[6][7][8]
Molecular Formula	C ₇ H ₇ NO ₂ [1][2]	C ₄ H ₇ NO[6][9]
IUPAC Name	2-methylpyridine-3-carboxylic acid[1][2][4]	pyrrolidin-2-one[6]
Synonyms	2-Methyl-3-pyridinecarboxylic acid, 2-Picoline-3-carboxylic acid[4]	2-Oxopyrrolidine, Butyrolactam, γ-Aminobutyric acid lactam[6][8]
Molecular Weight	137.14 g/mol [2]	85.11 g/mol [6]
InChI Key	HNTZKNJGAFJMHQ-UHFFFAOYSA-N[1][2][4]	HNJBEVLQSNELDL-UHFFFAOYSA-N[6][7][9]

Chemical Identifiers of Structurally Related Compounds

While no direct identifiers for the target compound were found, the following table lists identifiers for similar N-substituted pyrrolidinones.

Table 2: Chemical Identifiers for Structurally Related Compounds

Compound Name	CAS Number	Molecular Formula
1-Methyl-2-pyrrolidinone	872-50-4	C ₅ H ₉ NO
1-Vinyl-2-pyrrolidinone	88-12-0	C ₆ H ₉ NO
1-Ethyl-2-pyrrolidinone	2687-91-4	C ₆ H ₁₁ NO

Proposed Synthetic Pathway

The synthesis of **1-(2-Methylnicotinoyl)pyrrolidin-2-one** would likely involve the formation of an amide bond between 2-methylnicotinic acid and pyrrolidin-2-one. A common method for this

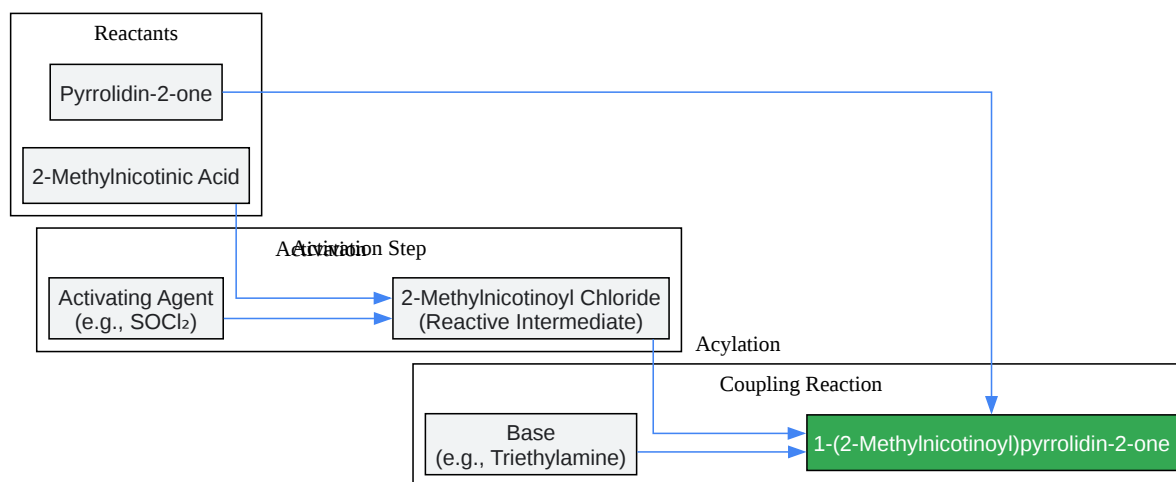
transformation is the acylation of the lactam. This typically involves the activation of the carboxylic acid, followed by reaction with the lactam.

Experimental Protocol Outline:

A plausible, though unverified, synthetic approach would be a direct amidation reaction.

- **Activation of Carboxylic Acid:** 2-Methylnicotinic acid can be converted to a more reactive acyl donor, such as an acyl chloride or an activated ester. For example, reacting 2-methylnicotinic acid with a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$) would yield 2-methylnicotinoyl chloride.
- **Acylation of Pyrrolidin-2-one:** The resulting acyl chloride would then be reacted with pyrrolidin-2-one. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated. The nitrogen atom of the pyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
- **Workup and Purification:** Following the reaction, an aqueous workup would be performed to remove the base and any unreacted starting materials. The crude product would then be purified, likely using techniques such as recrystallization or column chromatography.

Alternative direct amidation methods using coupling agents (e.g., DCC, EDC) or boronic acid catalysts could also be explored.



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Proposed Synthetic Workflow for 1-(2-Methylnicotinoyl)pyrrolidin-2-one

Signaling Pathways and Biological Activity

Due to the absence of published studies on **1-(2-Methylnicotinoyl)pyrrolidin-2-one**, there is no information regarding its mechanism of action, signaling pathway interactions, or overall biological activity. Research into these areas would be required to understand its pharmacological profile.

Quantitative Data

No quantitative data, such as solubility, pKa, logP, or spectral data (NMR, IR, MS), for **1-(2-Methylnicotinoyl)pyrrolidin-2-one** could be retrieved from the public domain. Experimental characterization of the synthesized compound would be necessary to establish these parameters.

Conclusion

1-(2-Methylnicotinoyl)pyrrolidin-2-one appears to be a compound that is not extensively documented in readily accessible scientific literature. This guide provides a starting point for researchers by detailing the chemical properties of its precursors and outlining a potential synthetic route. Further experimental investigation is required to synthesize, characterize, and evaluate the biological activity of this molecule.

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